1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Urea Formation: The urea moiety is introduced by reacting an isocyanate with an amine. In this case, the isocyanate derivative of 3,4-dimethylphenyl is reacted with the amine derivative of 1-(3-fluorophenyl)-1H-tetrazole.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-3-(1H-tetrazol-5-yl)urea: Lacks the fluorophenyl group, which may affect its chemical and biological properties.
1-(3-fluorophenyl)-3-(1H-tetrazol-5-yl)urea:
Uniqueness
1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both dimethylphenyl and fluorophenyl groups, which contribute to its distinct chemical properties and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-11-6-7-14(8-12(11)2)20-17(25)19-10-16-21-22-23-24(16)15-5-3-4-13(18)9-15/h3-9H,10H2,1-2H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNQKUZDESYEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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